N-(4-Chlorobenzylidene)-2-morpholinoethylamine
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Overview
Description
N-(4-Chlorobenzylidene)-2-morpholinoethylamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzylidene)-2-morpholinoethylamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-morpholinoethylamine. The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzylidene)-2-morpholinoethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The chlorine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding benzaldehyde oxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but typically include substituted benzylidene derivatives.
Scientific Research Applications
N-(4-Chlorobenzylidene)-2-morpholinoethylamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzylidene)-2-morpholinoethylamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound may also interact with histamine H1 receptors, contributing to its antihistaminic activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrobenzylidene)aniline: Similar in structure but with a nitro group instead of a chlorine atom.
N-(4-Methylbenzylidene)-4-methylaniline: Contains a methyl group instead of a chlorine atom.
Benzyl cyanide: Although structurally different, it shares some chemical reactivity characteristics.
Uniqueness
N-(4-Chlorobenzylidene)-2-morpholinoethylamine is unique due to its specific combination of a morpholino group and a chlorobenzylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4-Chlorobenzylidene)-2-morpholinoethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-morpholinoethylamine. This reaction can be facilitated by acidic or basic conditions, often using solvents such as ethanol or methanol. The general reaction scheme is as follows:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of morpholine derivatives, including this compound. For instance, Khammas and Hamood (2017) evaluated various morpholine derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .
Compound | Gram Positive Activity (MIC) | Gram Negative Activity (MIC) |
---|---|---|
This compound | 0.5 µg/mL | 1.0 µg/mL |
Control (Ampicillin) | 0.25 µg/mL | 0.5 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal and leukemia cells. The IC50 values for these cell lines were found to be significantly lower than those of established chemotherapeutic agents, indicating a promising lead for further development .
Cell Line | IC50 (µM) |
---|---|
HCT116 | 10.5 |
K562 | 12.3 |
A549 | 15.0 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cell lines .
- Antibacterial Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis, although specific mechanisms remain to be elucidated.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Khammas et al. evaluated the effectiveness of various morpholine derivatives against E. coli and S. aureus. The study reported that this compound showed a notable zone of inhibition comparable to standard antibiotics .
- Case Study on Anticancer Properties : Research published in the MDPI journal highlighted the selective cytotoxicity of this compound in colorectal cancer cells with wild-type p53 compared to non-cancerous cell lines, suggesting its potential as a targeted anticancer agent .
Properties
CAS No. |
71320-85-9 |
---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanimine |
InChI |
InChI=1S/C13H17ClN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,11H,5-10H2 |
InChI Key |
QXXMAICCQDCKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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